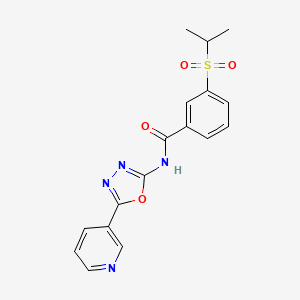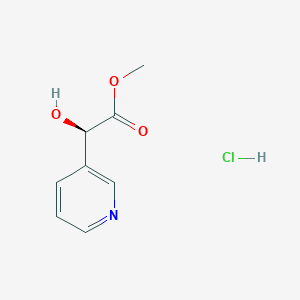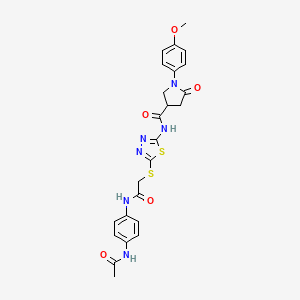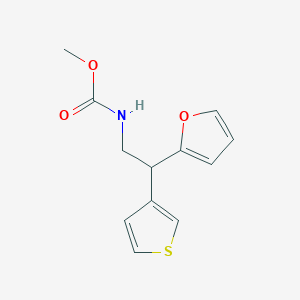
3-(isopropylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(isopropylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as Compound 1, is a chemical compound that has been studied extensively in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to have a wide range of biological activities. Compound 1 has been found to have potential applications in the fields of cancer research, neuroscience, and drug discovery.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds containing the 1,3,4-oxadiazole moiety, such as 3-(isopropylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, are synthesized through a variety of chemical pathways, highlighting their versatility in chemical synthesis. For instance, the one-pot condensation of related acids, carbonyldiimidazole, and benzamidoximes leads to the formation of novel bicyclic systems with confirmed structures via IR and 1H NMR methods, indicating the complexity and precision in synthesizing these compounds (Kharchenko, Detistov, & Orlov, 2008). Such methods underscore the scientific interest in exploring the chemical space around oxadiazoles for potential applications.
Antiviral and Antimicrobial Activities
The search for new antiviral agents has led to the development of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against avian influenza viruses. This underscores the potential of oxadiazole-containing compounds in contributing to antiviral research (Hebishy, Salama, & Elgemeie, 2020). Additionally, derivatives of 1,3,4-oxadiazole have been shown to possess moderate to significant antimicrobial activities, indicating their potential in addressing bacterial resistance challenges (Khalid et al., 2016).
Anti-Inflammatory and Anti-Cancer Agents
Compounds bearing the 1,3,4-oxadiazole ring have also been synthesized as potential anti-inflammatory and anti-cancer agents, showcasing the therapeutic potential of this chemical scaffold (Gangapuram & Redda, 2009). The research indicates that through careful modification of the molecular structure, these compounds can be tailored for specific biological activities, offering a pathway for the development of new therapeutic agents.
Materials Science Applications
Beyond their biological activities, compounds containing the 1,3,4-oxadiazole unit and pyridine moieties have been explored for their applications in materials science, such as in the development of hole-blocking materials for organic light-emitting diodes (OLEDs). This highlights the versatility of these compounds not just in biomedical research but also in the development of advanced materials (Wang et al., 2001).
Propriétés
IUPAC Name |
3-propan-2-ylsulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-11(2)26(23,24)14-7-3-5-12(9-14)15(22)19-17-21-20-16(25-17)13-6-4-8-18-10-13/h3-11H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVIOZMEJPLFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2839616.png)
![methyl 3-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2839618.png)
![5-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]-2-furamide](/img/structure/B2839619.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2839621.png)
![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839622.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839623.png)


![3-(Benzenesulfonyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839628.png)
![8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839631.png)
